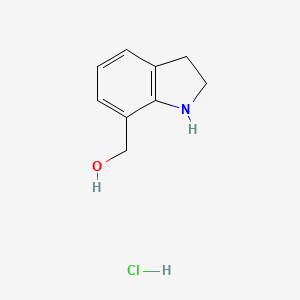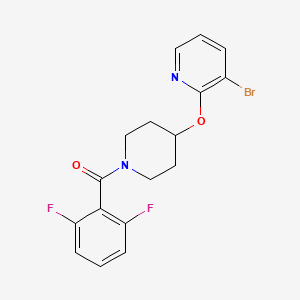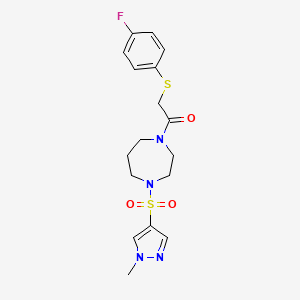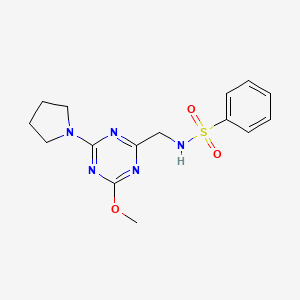
2,3-Dihydro-1H-indol-7-ylmethanol;hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-dihydro-1H-indol-7-yl)methanol hydrochloride: is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, specifically, is a derivative of indole, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
Chemistry: Indole derivatives, including (2,3-dihydro-1H-indol-7-yl)methanol hydrochloride, are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules .
Biology: In biological research, indole derivatives are studied for their potential antiviral, anticancer, and antimicrobial activities. They are also used in the development of new therapeutic agents .
Medicine: Indole derivatives have shown promise in the treatment of various diseases, including cancer, viral infections, and inflammatory conditions. Their ability to interact with multiple biological targets makes them valuable in drug discovery .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals. They are also employed in the synthesis of agrochemicals and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including (2,3-dihydro-1H-indol-7-yl)methanol hydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative .
Industrial Production Methods: Industrial production of indole derivatives may involve optimized processes to ensure high yield and purity. These processes often include steps such as nucleophilic addition, dehydration, and cyclization reactions, followed by purification techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce indoline derivatives .
Wirkmechanismus
The mechanism of action of (2,3-dihydro-1H-indol-7-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, some indole derivatives can inhibit the Akt signaling pathway, which is involved in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Indoline derivatives: Reduced forms of indole with diverse biological activities.
Uniqueness: (2,3-dihydro-1H-indol-7-yl)methanol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-indol-7-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-6-8-3-1-2-7-4-5-10-9(7)8;/h1-3,10-11H,4-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTNKULWGBCUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2573063.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2573068.png)

![3'-(3-Chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2573070.png)

![8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol](/img/structure/B2573072.png)
![2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2573073.png)
![methyl 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2573074.png)
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol](/img/structure/B2573075.png)
![methyl 5-((3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573076.png)



